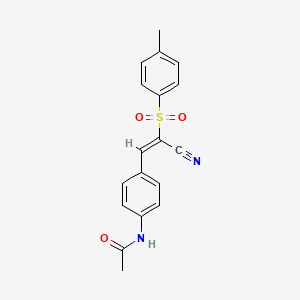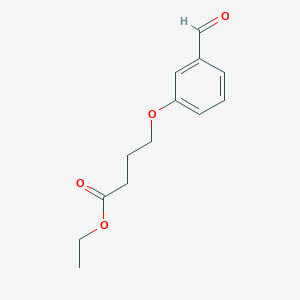
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information available on the synthesis of “Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate”, related compounds such as “methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate” have been synthesized . The synthesis of these related compounds could potentially provide insights into the synthesis of “Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate”.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Sex Pheromones : Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate can be converted into 2,3-Dihydro-1H-pyrrolizine-7-carbaldehyde, a compound used in the synthesis of the sex pheromone Danaidal (Röder, Wiedenfeld, & Bourauel, 1986).
- Preparation of Antileukemic Agents : This compound is involved in the synthesis of certain antileukemic agents. For instance, derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate have shown promising antileukemic activity (Ladurée et al., 1989).
Biological and Pharmacological Applications
- Anti-inflammatory and Anticancer Properties : Several derivatives of 2,3-dihydro-1H-pyrrolizine exhibit significant anti-inflammatory and anticancer activities. The substituents on these compounds greatly influence their biological activities (Gouda, Abdelazeem, Abdalla, & Ahmed, 2018).
- In Vivo Antileukemia Activity : Some derivatives, such as bis(N-methylcarbamate) and diacetate compounds of 2,3-dihydro-1H-pyrrolizine, have been tested for in vivo antileukemia activity and shown to have significant effects in specific assays (Anderson & Corey, 1977).
Novel Alkaloids and Potential Therapeutics
- Isolation of New Alkaloids : A new type of natural pyrrolizine alkaloid, derived from methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate, was isolated from the peels of Punica granatum and demonstrated anti-inflammatory activity (Sun et al., 2019).
Chemical Structure and Analysis
- NMR and X-ray Structural Characterization : Detailed NMR, ESI mass spectral, and single crystal X-ray structural characterization of spiro[pyrrolidine-2,3′-oxindoles] derived from methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate have been conducted, contributing to a better understanding of the molecular structure of these compounds (Laihia et al., 2006).
Eigenschaften
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBKAILMWXVGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311176 | |
| Record name | Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73710-74-4 | |
| Record name | NSC239746 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





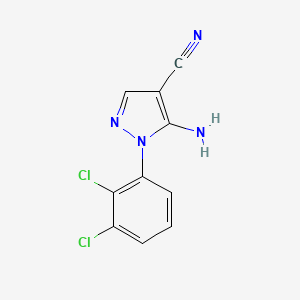
![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B3152424.png)
![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone](/img/structure/B3152429.png)
![(R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine](/img/structure/B3152436.png)
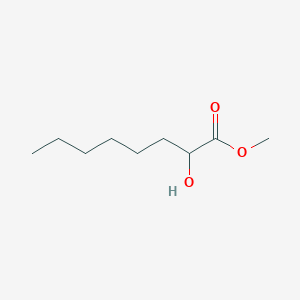
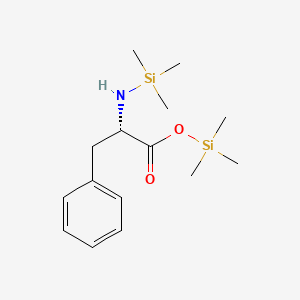
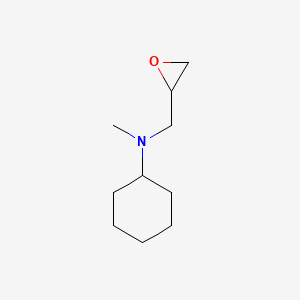
![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)
